molecular formula C11H15Cl2N5 B10820309 Cycloguanil-d6 (hydrochloride)

Cycloguanil-d6 (hydrochloride)

Cat. No.: B10820309
M. Wt: 294.21 g/mol
InChI Key: MOUAPRKJJUXEIE-TXHXQZCNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cycloguanil-d6 (hydrochloride) involves the deuteration of cycloguanil. The general synthetic route includes the reaction of 4-chloroaniline with dicyandiamide to form 4-chlorophenylbiguanide. This intermediate is then condensed with acetone to produce cycloguanil. For the deuterated version, deuterated reagents are used in place of their non-deuterated counterparts .

Industrial Production Methods

Industrial production of cycloguanil-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the deuterated product. The final product is typically purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Cycloguanil-d6 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of cycloguanil, as well as substituted derivatives depending on the reagents used .

Scientific Research Applications

Cycloguanil-d6 (hydrochloride) has several scientific research applications:

    Chemistry: Used as an internal standard in analytical chemistry for the quantification of cycloguanil.

    Biology: Studied for its interactions with biological molecules and its role as a dihydrofolate reductase inhibitor.

    Medicine: Investigated for its antimalarial properties and potential use in combination therapies.

    Industry: Utilized in the development and quality control of antimalarial drugs.

Mechanism of Action

Cycloguanil-d6 (hydrochloride) exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the synthesis of deoxythymidylate, an essential component for DNA replication in the malaria parasite. The molecular targets include the DHFR enzyme in Plasmodium species, and the pathways involved are related to folate metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cycloguanil-d6 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical applications. This labeling allows for precise quantification and differentiation from non-deuterated cycloguanil in complex biological samples .

Properties

Molecular Formula

C11H15Cl2N5

Molecular Weight

294.21 g/mol

IUPAC Name

1-(4-chlorophenyl)-6,6-bis(trideuteriomethyl)-1,3,5-triazine-2,4-diamine;hydrochloride

InChI

InChI=1S/C11H14ClN5.ClH/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;/h3-6H,1-2H3,(H4,13,14,15,16);1H/i1D3,2D3;

InChI Key

MOUAPRKJJUXEIE-TXHXQZCNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C([2H])([2H])[2H].Cl

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.Cl

Origin of Product

United States

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